2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate aniline derivatives with pyrido[1,2-a]pyrimidin-4-one precursors under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-anilino-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-anilino-3-{[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-anilino-3-{[(3-pyridinylmethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets 2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its specific substitution pattern and the presence of both 4-chlorophenyl and 3-chlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H16Cl2N4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(4-chloroanilino)-3-[(3-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H16Cl2N4O/c1-14-4-3-11-28-21(14)27-20(26-17-9-7-15(23)8-10-17)19(22(28)29)13-25-18-6-2-5-16(24)12-18/h2-13,26H,1H3 |
InChI Key |
XPBURMNTYFUVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.